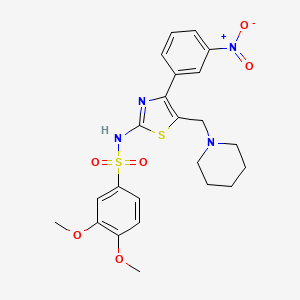

3,4-diMethoxy-N-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonaMide

Übersicht

Beschreibung

JM-6 is a compound known for its neuroprotective properties. It is a weak inhibitor of kynurenine 3-monooxygenase, with an IC50 of 19.85 micromolar for mouse kynurenine 3-monooxygenase . This compound has been studied for its potential use in Alzheimer’s disease research due to its ability to increase kynurenic acid levels and reduce extracellular glutamate in the brain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of JM-6 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but typically involves the following steps:

Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of JM-6.

Functional Group Modifications:

Industrial Production Methods: Industrial production of JM-6 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods to ensure the compound meets the required specifications for research use.

Analyse Chemischer Reaktionen

Arten von Reaktionen: JM-6 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: JM-6 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an JM-6 zu modifizieren.

Substitution: Substitutionsreaktionen können eingesetzt werden, um bestimmte funktionelle Gruppen durch andere zu ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden in der Regel verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate mit veränderten funktionellen Gruppen ergeben, während die Reduktion reduzierte Formen von JM-6 mit unterschiedlichen chemischen Eigenschaften erzeugen kann.

Wissenschaftliche Forschungsanwendungen

JM-6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: JM-6 wird als Forschungsinstrument zur Untersuchung der Hemmung von Kynurenin-3-Monooxygenase und deren Auswirkungen auf die Kynurensäure-Spiegel verwendet.

Biologie: Die Verbindung wird verwendet, um die biologischen Pfade zu untersuchen, die an der Neuroprotektion beteiligt sind, und die Rolle von Kynurensäure im Gehirn.

Medizin: JM-6 wird auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen wie Alzheimer untersucht.

Industrie: JM-6 wird zwar hauptsächlich in der Forschung eingesetzt, könnte aber in Zukunft potenziell zu einem therapeutischen Mittel für den klinischen Einsatz entwickelt werden.

5. Wirkmechanismus

JM-6 entfaltet seine Wirkungen durch Hemmung von Kynurenin-3-Monooxygenase, einem Enzym, das am Kynurenin-Stoffwechselweg beteiligt ist. Diese Hemmung führt zu einem Anstieg der Kynurensäure-Spiegel und einer Reduktion des extrazellulären Glutamats im Gehirn . Die molekularen Ziele von JM-6 umfassen Kynurenin-3-Monooxygenase und die nachgeschalteten Pfade, die durch Veränderungen der Kynurensäure- und Glutamat-Spiegel beeinflusst werden.

Ähnliche Verbindungen:

Ro-61-8048: Ein weiterer Inhibitor von Kynurenin-3-Monooxygenase, jedoch mit unterschiedlicher Potenz und pharmakokinetischen Eigenschaften.

Kynurensäure: Eine natürlich vorkommende Verbindung im Kynurenin-Stoffwechselweg mit neuroprotektiven Eigenschaften.

Einzigartigkeit von JM-6: JM-6 ist einzigartig in seiner spezifischen Hemmung von Kynurenin-3-Monooxygenase und seiner Fähigkeit, die Kynurensäure- und Glutamat-Spiegel im Gehirn zu modulieren. Dies macht es zu einem wertvollen Instrument zur Untersuchung des Kynurenin-Stoffwechselwegs und seiner Rolle bei neurodegenerativen Erkrankungen.

Wirkmechanismus

JM-6 exerts its effects by inhibiting kynurenine 3-monooxygenase, an enzyme involved in the kynurenine pathway. This inhibition leads to an increase in kynurenic acid levels and a reduction in extracellular glutamate in the brain . The molecular targets of JM-6 include kynurenine 3-monooxygenase and the downstream pathways affected by changes in kynurenic acid and glutamate levels.

Vergleich Mit ähnlichen Verbindungen

Ro-61-8048: Another inhibitor of kynurenine 3-monooxygenase, but with different potency and pharmacokinetic properties.

Kynurenic Acid: A naturally occurring compound in the kynurenine pathway with neuroprotective properties.

Uniqueness of JM-6: JM-6 is unique in its specific inhibition of kynurenine 3-monooxygenase and its ability to modulate kynurenic acid and glutamate levels in the brain. This makes it a valuable tool for studying the kynurenine pathway and its role in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O6S2/c1-32-19-10-9-18(14-20(19)33-2)35(30,31)25-23-24-22(16-7-6-8-17(13-16)27(28)29)21(34-23)15-26-11-4-3-5-12-26/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZLMMDVJOGGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)CN3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101123367 | |

| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008119-83-2 | |

| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008119-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.